Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic scaffold with substitutions that influence its physicochemical and biological properties. The structure includes a 4-chlorophenyl group at position 7, a 4-hydroxy-3-methoxyphenyl group at position 4, and a methyl group at position 2. The ester moiety (ethyl carboxylate) at position 3 enhances solubility in organic solvents.
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-4-33-26(31)23-14(2)28-19-11-17(15-5-8-18(27)9-6-15)12-21(30)25(19)24(23)16-7-10-20(29)22(13-16)32-3/h5-10,13,17,24,28-29H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWPMOVCAPZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386673 | |
| Record name | ST015003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-40-2 | |
| Record name | ST015003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde, followed by cyclization with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to facilitate the formation of the hexahydroquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Key Findings:
Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl group in the target compound is associated with antioxidant properties, as seen in analogs like Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, which exhibits radical-scavenging activity . Chlorine at position 7 (4-chlorophenyl) may enhance metabolic stability compared to fluorine analogs, as Cl provides stronger electron-withdrawing effects .
Crystallographic Trends: Compounds with hydroxyl groups (e.g., 3-OH or 4-OH) form intramolecular hydrogen bonds, stabilizing the hexahydroquinoline ring . Methoxy groups (e.g., 3-OMe) contribute to hydrophobic interactions in crystal lattices . The ethyl carboxylate group in the target compound improves solubility compared to cyclohexyl esters, which are prone to crystallization .
Synthetic Accessibility: Analogs like Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate are synthesized via Hantzsch-type cyclocondensation, suggesting similar routes for the target compound .
Table 2: Hydrogen-Bonding Patterns in Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
